Cas no 2227647-03-0 ((1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
- EN300-1950334
- 2227647-03-0
-
- Inchi: 1S/C8H5BrClF3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H/t7-/m0/s1
- InChI Key: QPDLSISMBOXVQA-ZETCQYMHSA-N
- SMILES: C1=CC(=C(C=C1Br)C(C(F)(F)F)O)Cl
Computed Properties
- Exact Mass: 287.91644g/mol
- Monoisotopic Mass: 287.91644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 20.2Ų
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1950334-10.0g |
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol |
2227647-03-0 | 10g |
$5774.0 | 2023-05-26 | ||
Enamine | EN300-1950334-0.5g |
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol |
2227647-03-0 | 0.5g |
$1289.0 | 2023-09-17 | ||
Enamine | EN300-1950334-5.0g |
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol |
2227647-03-0 | 5g |
$3894.0 | 2023-05-26 | ||
Enamine | EN300-1950334-0.05g |
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol |
2227647-03-0 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1950334-10g |
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol |
2227647-03-0 | 10g |
$5774.0 | 2023-09-17 | ||
Enamine | EN300-1950334-1g |
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol |
2227647-03-0 | 1g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1950334-5g |
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol |
2227647-03-0 | 5g |
$3894.0 | 2023-09-17 | ||
Enamine | EN300-1950334-1.0g |
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol |
2227647-03-0 | 1g |
$1343.0 | 2023-05-26 | ||
Enamine | EN300-1950334-0.25g |
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol |
2227647-03-0 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1950334-0.1g |
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol |
2227647-03-0 | 0.1g |
$1183.0 | 2023-09-17 |
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol Related Literature
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
Additional information on (1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227647-03-0)
The compound (1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol, identified by the CAS registry number 2227647-03-0, is a highly specialized organic molecule with a complex structure. This compound has garnered significant attention in recent years due to its unique properties and potential applications in various fields. In this article, we will delve into its structural characteristics, physical properties, synthesis methods, and current research findings.
The molecular structure of (1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol consists of a benzene ring substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively. The hydroxyl group (-OH) is attached to a chiral carbon that is further connected to a trifluoroethyl group (-CF3). This configuration imparts the molecule with both steric and electronic complexity, making it a valuable compound for various chemical reactions and applications.
Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Its unique stereochemistry and functional groups make it an ideal candidate for use as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antibiotics and anticancer agents. The trifluoroethyl group is particularly significant as it enhances the molecule's lipophilicity, which is crucial for drug delivery systems.
In terms of physical properties, (1S)-1-(5-bromo-2-chlorophenyl)-CF3CH(OH) exhibits a high melting point due to its rigid structure and strong intermolecular hydrogen bonding. Its solubility in polar solvents such as water and methanol has also been extensively studied, making it suitable for use in various chemical processes. Recent advancements in computational chemistry have allowed for precise modeling of its solvation behavior, providing deeper insights into its thermodynamic properties.
The synthesis of this compound involves a multi-step process that typically begins with the bromination and chlorination of benzene derivatives. The introduction of the trifluoroethyl group requires precise control over reaction conditions to ensure optimal yields. Researchers have recently developed more efficient synthetic pathways using catalytic methods, reducing production costs and environmental impact.
One of the most promising applications of (1S)-1-(5-bromo-...
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